

Propisochlor degradation products and metabolites

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Compound of Interest

Compound Name: *Propisochlor*

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An In-depth Technical Guide to the Degradation Products and Metabolites of **Propisochlor**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation and metabolism of **propisochlor**, a selective chloroacetanilide herbicide. **Propisochlor** is utilized for pre-emergence or pre-plant control of annual grasses and specific broadleaf weeds in various crops. Its environmental fate and metabolic pathways are critical areas of study for assessing its ecological impact and ensuring food safety. This document details the known degradation products and metabolites of **propisochlor** formed through various environmental and biological processes, summarizes quantitative data, outlines relevant experimental protocols, and visualizes the key transformation pathways.

Environmental Degradation of Propisochlor

Propisochlor is subject to degradation in the environment through abiotic and biotic processes, including photodegradation, hydrolysis, and microbial degradation. Microbial activity is considered the primary mechanism for its dissipation in soil and water.^[1]

Photodegradation

Propisochlor undergoes photolysis in aqueous environments, a process influenced by factors such as light source, pH, and the presence of dissolved oxygen.^{[2][3]} The degradation follows first-order kinetics.^{[2][4]} Studies indicate that key transformations during photolysis involve

dechlorination and reactions at the alpha-hydrogen of the benzene ring's substituent. The core benzene ring and the amido linkage tend to remain stable.[2][3]

Hydrolysis

Propisochlor is susceptible to hydrolysis, particularly in alkaline conditions.[2][5] The rate of hydrolysis has been shown to follow first-order kinetics.[5] Compared to other chloroacetamide herbicides like acetochlor and metolachlor, which have half-lives of years at neutral pH, **propisochlor** is less persistent, with a half-life in the range of weeks.[6][7]

Microbial Degradation

Microbial action is the principal route of **propisochlor** degradation in soil and aquatic systems.[1] The persistence in soil can vary, with reported half-lives ranging from approximately 1.9 to 6.1 days, while in water, the half-life is shorter, ranging from 0.56 to 1.5 days.[1][8][9]

- **Aerobic Degradation:** Under aerobic conditions, bacteria metabolize **propisochlor** primarily through N-dealkoxymethylation and O-dealkylation. Enzymes such as Cytochrome P450 oxygenase are implicated in these transformations.[1]
- **Anaerobic Degradation:** In anaerobic environments, dechlorination is a common initial step in the degradation pathway.[1] A dehydrochlorinated derivative has been identified as a metabolite.[10] Certain sulfate-reducing bacteria have been shown to degrade chloroacetamide herbicides by reducing sulfate to sulfide, which then attacks the carbon-chlorine bond.[1]

Propisochlor Metabolites

Several metabolites of **propisochlor** have been identified in various matrices. The primary routes of metabolism involve transformations of the chloroacetyl and N-alkoxyalkyl groups.

- **Soil Metabolites:** A major metabolite identified in soil is 2-((2-ethyl-6-methylphenyl) (isopropoxymethyl)amino)-2-oxoethane sulfonic acid (**Propisochlor-ESA**).[4]
- **Plant and Animal Metabolites:** While specific studies on **propisochlor** metabolism in plants and animals are limited, it has been suggested that sulfenic and sulfinic acid ester derivatives are formed.[10] Toxicological studies in rats have been conducted to determine

safety profiles like LD50 and No-Observed-Adverse-Effect-Level (NOAEL), but these studies did not focus on metabolite identification.[7][11] For other chlorinated compounds, mercapturic acids have been identified as major urinary metabolites in rats, suggesting a potential pathway for **propisochlor** via glutathione conjugation.[1]

Quantitative Data on Propisochlor Degradation

The following tables summarize the available quantitative data on the degradation rates and metabolite occurrence of **propisochlor**.

Table 1: Degradation Half-Life of **Propisochlor** in Various Matrices

Matrix	Half-Life (t _{1/2}) in Days	Conditions	Reference(s)
Soil	1.9 - 5.25	Field Conditions	[1]
Soil	6.07	Field Conditions	[9]
Soil	1.9 - 3.1	Field Conditions (Anhui, Guangxi)	[8]
Water	0.56 - 1.5	Lab/Field Conditions	[1]
Water	1.0 - 1.5	Field Conditions (Anhui, Guangxi, Hunan)	[8]
Rice Stalks	1.7 - 5.7	Field Conditions (Hunan, Anhui, Guangxi)	[8]

Table 2: Known **Propisochlor** Metabolites and Their Occurrence

Metabolite Name	Chemical Formula	Matrix	Maximum Occurrence / Fraction	Reference(s)
2-((2-ethyl-6-methylphenyl)(isopropoxymethyl)amino)-2-oxoethane sulfonic acid	C ₁₅ H ₂₃ NO ₅ S	Soil	0.210 (Major Fraction)	[4]
Dehydrochlorinated derivative	Not Specified	Soil (with alginite)	Identified, not quantified	[10]
Sulfenic and sulfinic acid ester derivatives	Not Specified	Animals, Plants	Identified, not quantified	[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of **propisochlor** degradation and metabolism. Below are representative methodologies based on established analytical techniques for pesticide residue analysis.

Sample Preparation: QuEChERS Method for Soil, Water, and Rice

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticide residues from various matrices.[9][12][13]

- Sample Homogenization: Weigh 10-15 g of a homogenized solid sample (soil, rice) or take 10-15 mL of a water sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile (for the EN method) or 15 mL of acetonitrile with 1% acetic acid (for the AOAC method). For dry samples, add an appropriate amount of water for hydration.[12]

- Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[12]
- Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
- Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: GC-MS/MS

Gas chromatography-tandem mass spectrometry is a powerful technique for the sensitive and selective quantification of **propisochlor** and its non-polar metabolites.[14]

- Gas Chromatograph (GC) System: Agilent 7890 Series or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
- Injector: Split/splitless inlet at 250-280°C.
- Oven Temperature Program:
 - Initial temperature: 70-80°C, hold for 1-2 min.
 - Ramp 1: 25°C/min to 180°C.
 - Ramp 2: 5-10°C/min to 280-300°C, hold for 5-10 min.
- Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 7010B).
- Ionization Mode: Electron Impact (EI) at 70 eV.

- Source Temperature: 230-250°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes. Precursor and product ions must be optimized for **propisochlor** and its specific metabolites.

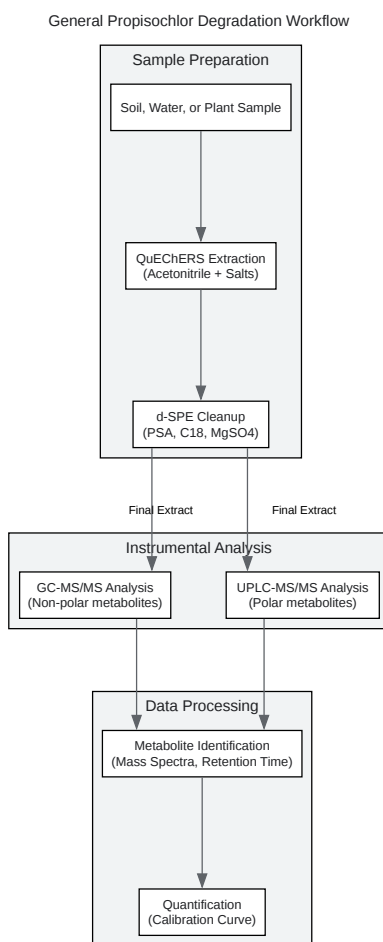
Analytical Determination: UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry is ideal for analyzing more polar metabolites like **Propisochlor**-ESA.[\[13\]](#)[\[16\]](#)

- UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.
- Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[\[16\]](#)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold, and then re-equilibrate.
- Flow Rate: 0.3-0.4 mL/min.
- Mass Spectrometer (MS) System: Triple Quadrupole (e.g., Agilent 6470).
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Source Parameters: Optimized gas temperature, gas flow, and capillary voltage.
- Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

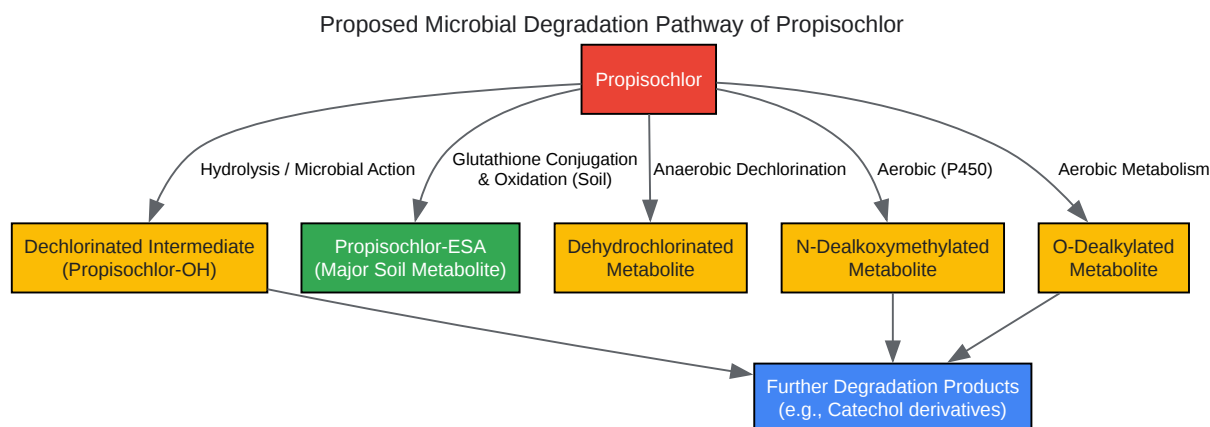
Degradation and Metabolism Pathways

The degradation of **propisochlor** involves several key chemical reactions that transform the parent molecule into various byproducts. The pathways can be visualized to better understand the sequence of these transformations.



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Caption: A typical experimental workflow for the analysis of **propisochlor** metabolites.



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Caption: A proposed pathway for the microbial degradation of **propisochlor** in the environment.

Conclusion

The degradation of **propisochlor** in the environment is a multifaceted process involving photolysis, hydrolysis, and, most significantly, microbial degradation. The primary transformation products result from dechlorination, hydrolysis of the chloroacetyl group, and modifications to the N-isopropoxymethyl side chain, leading to metabolites such as **propisochlor**-ESA. While significant progress has been made in identifying these pathways and developing analytical methods, further research is needed to fully characterize all degradation products, particularly those from photolysis and plant/animal metabolism. A deeper understanding of the quantitative formation and persistence of these metabolites is crucial for a comprehensive environmental risk assessment. The protocols and pathways outlined in this guide serve as a foundational resource for researchers in this field.

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